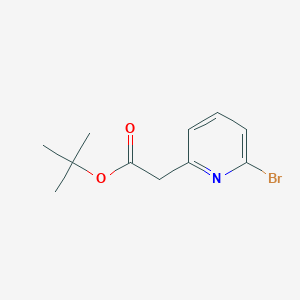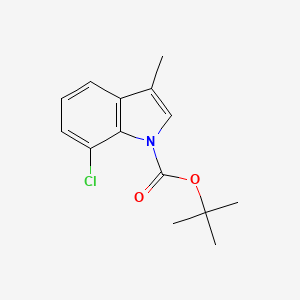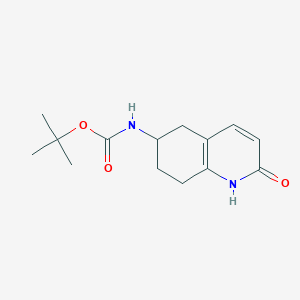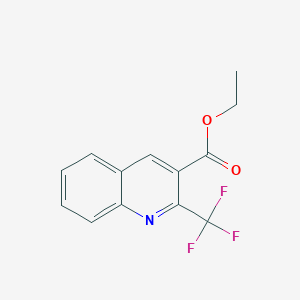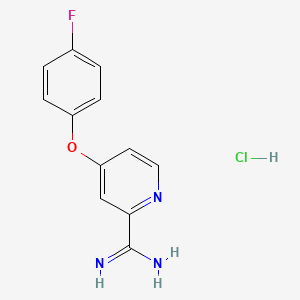
4-(4-Fluorophenoxy)picolinimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-(4-Fluorophenoxy)picolinimidamide hydrochloride involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Análisis De Reacciones Químicas
4-(4-Fluorophenoxy)picolinimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(4-Fluorophenoxy)picolinimidamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.
Biology: It is used in biological research to study the effects of fluorinated compounds on biological systems.
Medicine: It is used in medicinal chemistry research to develop new pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the development of new materials and chemicals for industrial applications.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluorophenoxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and research context .
Comparación Con Compuestos Similares
4-(4-Fluorophenoxy)picolinimidamide hydrochloride can be compared with other similar compounds, such as:
- 4-(4-Chlorophenoxy)picolinimidamide hydrochloride
- 4-(4-Bromophenoxy)picolinimidamide hydrochloride
- 4-(4-Methylphenoxy)picolinimidamide hydrochloride
These compounds share a similar core structure but differ in the substituents attached to the phenoxy group. The unique properties of this compound, such as its fluorine substituent, may confer specific advantages in certain research applications .
Propiedades
Número CAS |
1179361-99-9 |
|---|---|
Fórmula molecular |
C12H11ClFN3O |
Peso molecular |
267.68 g/mol |
Nombre IUPAC |
4-(4-fluorophenoxy)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H10FN3O.ClH/c13-8-1-3-9(4-2-8)17-10-5-6-16-11(7-10)12(14)15;/h1-7H,(H3,14,15);1H |
Clave InChI |
FJSKESOIDVFYOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=CC(=NC=C2)C(=N)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11851540.png)
![2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine](/img/structure/B11851543.png)






